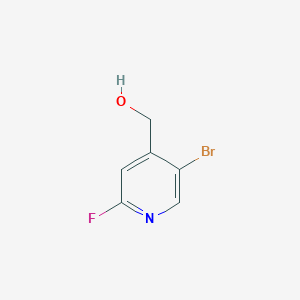

(5-Bromo-2-fluoropyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCYYNZVAGEOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential and Synthetic Utility of 5-Bromo-2-fluoropyridine in Drug Discovery

Executive Summary

In the high-stakes landscape of modern medicinal chemistry, 5-bromo-2-fluoropyridine (CAS 766-11-0) has emerged as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of receptors. Its value lies not merely in its structural presence but in its orthogonal reactivity profile . The distinct electronic environments of the C2-fluorine and C5-bromine atoms allow for precise, sequential functionalization, enabling the rapid generation of diverse chemical libraries.

This technical guide analyzes the chemical rationale behind this scaffold, details its application in therapeutic areas such as Oncology (IDO1 inhibitors) and Genetic Disorders (WRN helicase inhibitors), and provides validated, step-by-step protocols for its use in divergent synthesis.

Part 1: Chemical Rationale & Reactivity Profile[1][2]

The Orthogonality Principle

The utility of 5-bromo-2-fluoropyridine stems from the disparate reactivity of its two halogen substituents. This allows for a "chemoselective toggle" approach in synthesis.

-

C2-Fluorine (The SNAr "Hotspot"):

-

Mechanism: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (–I and –M effects), making the C2 position highly electrophilic.

-

The Fluorine Advantage: Unlike chlorine or bromine, fluorine is highly electronegative, which stabilizes the transition state (Meisenheimer complex) of Nucleophilic Aromatic Substitution (SNAr). Consequently, 2-fluoropyridines react with amines or alkoxides up to 320 times faster than their 2-chloropyridine counterparts.

-

Utility: This position is ideal for introducing polarity—amines for solubility or ethers for H-bond accepting capability.

-

-

C5-Bromine (The Cross-Coupling Handle):

-

Mechanism: The C5 position is less electron-deficient than C2 and is not activated for SNAr. However, the C-Br bond is weaker than C-F, making it the exclusive site for Oxidative Addition by Palladium(0) catalysts.

-

Utility: This position is used to build molecular complexity (lipophilic tails, biaryl systems) via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

-

Strategic Sequencing: Why SNAr First?

A critical insight for process chemists is the order of operations.

-

Recommendation: Perform SNAr at C2 first , followed by Cross-Coupling at C5 .[1]

-

Causality: The bromine atom at C5 is electron-withdrawing (–I effect), which further activates the C2 position for nucleophilic attack. If the cross-coupling is performed first (replacing Br with an aryl or alkyl group), the resulting ring becomes more electron-rich, significantly sluggish the subsequent SNAr reaction at C2.

Part 2: Therapeutic Applications (Case Studies)

Case Study 1: IDO1 Inhibitors in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.

-

Role of Scaffold: 5-bromo-2-fluoropyridine serves as the core for "non-indole" IDO1 inhibitors. The pyridine nitrogen often coordinates with the heme iron or interacts with a proximal serine residue.

-

Synthetic Strategy: The C2-fluorine is displaced by a bulky amine or ether to fill the hydrophobic pocket, while the C5-bromine is coupled to a polar tail to interact with the solvent-exposed region.

Case Study 2: WRN Helicase Inhibitors (Synthetic Lethality)

Recent patent literature (e.g., WO2025137640) highlights the use of this scaffold in developing inhibitors for Werner Syndrome Helicase (WRN), a target for microsatellite instability-high (MSI-H) cancers.

-

Application: The scaffold is used to link a piperazine moiety (via SNAr) and a biaryl system (via Suzuki coupling), creating a "dumbbell" shaped molecule that spans the active site.

Part 3: Visualization of Synthetic Strategy

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective SNAr with Secondary Amines

This protocol is adapted from high-yield procedures for WRN inhibitor synthesis.

Objective: Synthesis of 2-morpholino-5-bromopyridine. Rationale: Use of a polar aprotic solvent (DMF or DMSO) accelerates the reaction by solvating the cation (K+ or Cs+), leaving the nucleophilic anion "naked" and more reactive.

-

Setup: Charge a dry reaction vial with 5-bromo-2-fluoropyridine (1.0 equiv, e.g., 420 mg) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Addition: Add anhydrous DMF (0.2 M concentration relative to substrate) and the amine nucleophile (e.g., morpholine or piperazine derivative, 1.2 equiv).

-

Reaction: Seal the vial and heat to 100–120 °C for 4–16 hours.

-

Note: Monitor via LC-MS. The disappearance of the parent peak (m/z 176) and appearance of the product (m/z ~243 for morpholine) indicates completion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (aq) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: One-Pot SNAr / Suzuki Coupling

A high-efficiency workflow for library generation.

Objective: Rapid assembly of 2-amino-5-biaryl scaffolds without intermediate isolation.

-

Step 1 (SNAr): Combine 5-bromo-2-fluoropyridine (1.0 equiv), amine (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMSO . Heat at 90 °C for 2 hours. Confirm conversion to the 2-amino-5-bromo intermediate.

-

Step 2 (Coupling): Do not work up. Cool the mixture to 40 °C.

-

Catalyst Addition: Add the aryl boronic acid (1.2 equiv) and a Pd catalyst (e.g., Pd(dppf)Cl₂ , 5 mol%).

-

Reaction: Degas the mixture with N₂ for 5 minutes. Heat to 100 °C for 4 hours.

-

Workup: Dilute with water/EtOAc. The DMSO stays in the aqueous phase. The organic phase contains the crude 2,5-disubstituted pyridine.

Part 5: Quantitative Data Summary

| Parameter | 2-Fluoropyridine | 2-Chloropyridine | Impact on Protocol |

| SNAr Relative Rate | 320 | 1 | F allows milder bases/temps. |

| C-X Bond Energy | 116 kcal/mol (C-F) | 95 kcal/mol (C-Cl) | F is stable to Pd-coupling; Cl is not. |

| LogP (Lipophilicity) | 0.85 | 1.30 | F analogs often have better solubility. |

References

-

Royal Society of Chemistry. Catalytic Concerted SNAr Reactions of Fluoroarenes. RSC Advances.[2] Available at: [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors. PMC.[3] Available at: [Link]

-

Google Patents. WO2025137640A1 - Azaspiro WRN Inhibitors.[4] (2025).[3][5][6][4] Available at: [4]

Sources

- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]

- 5. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Molecular weight and physicochemical data for (5-Bromo-2-fluoropyridin-4-yl)methanol

Comprehensive Physicochemical Profiling and Synthetic Utility of (5-Bromo-2-fluoropyridin-4-yl)methanol

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid generation of complex heteroaromatic libraries relies heavily on the strategic selection of polyfunctional building blocks. (5-Bromo-2-fluoropyridin-4-yl)methanol (CAS 1227585-92-3) represents a highly versatile, tri-orthogonal scaffold[1]. Featuring three distinct reactive sites—a 2-fluoro group, a 5-bromo group, and a 4-hydroxymethyl group—this molecule enables precise, late-stage functionalization. This technical guide details its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven, self-validating protocols for its manipulation.

Molecular Identity and Physicochemical Data

Accurate physicochemical data is critical for determining reaction stoichiometry, establishing analytical tracking methods, and ensuring proper handling. The following table summarizes the core quantitative parameters for (5-Bromo-2-fluoropyridin-4-yl)methanol[1].

| Parameter | Value |

| Chemical Name | (5-Bromo-2-fluoropyridin-4-yl)methanol |

| CAS Registry Number | 1227585-92-3 |

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol |

| Exact Mass | 204.9538 Da (for 79Br isotope) |

| SMILES | OCC1=C(Br)C=NC(F)=C1 |

| Storage Conditions | Inert atmosphere, cold-chain (2-8°C) recommended |

Mechanistic Causality: The Tri-Orthogonal Scaffold

The strategic value of (5-Bromo-2-fluoropyridin-4-yl)methanol lies in the orthogonal reactivity of its functional groups. Understanding the electronic and kinetic causality behind these reactivity differences is paramount for designing chemoselective synthetic routes.

-

C2-Fluorine (SNAr Activation): The 2-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, facilitating the initial nucleophilic attack[2]. Furthermore, fluorine stabilizes the resulting anionic Meisenheimer intermediate far better than chlorine. Consequently, 2-fluoropyridines react with nucleophiles (e.g., alkoxides, amines) approximately 250 to 320 times faster than their 2-chloro counterparts, allowing for milder reaction conditions[2][3].

-

C5-Bromine (Cross-Coupling Handle): The bromine atom at the 5-position serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[4]. The carbon-bromine bond undergoes oxidative addition with palladium(0) species much more rapidly than the carbon-fluorine bond. This kinetic differential allows for site-selective C-C bond formation at C5 without inadvertently displacing the C2-fluorine[4].

-

C4-Hydroxymethyl (Functional Group Interconversion): The primary alcohol provides a handle for oxidation to an aldehyde (useful for reductive aminations) or conversion to a leaving group (e.g., mesylate or chloride) for subsequent alkylation sequences.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, experimental protocols must be self-validating. The workflows below inherently include analytical checkpoints that confirm the success of the transformation before proceeding to subsequent steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: To install an aryl group at the C5 position while leaving the highly reactive C2-fluorine intact.

-

Step 1: Reagent Preparation. In a flame-dried Schlenk flask under an argon atmosphere, combine (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq), an arylboronic acid (1.2 eq), and a mild base such as potassium carbonate (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Step 2: Catalytic Activation. Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq). Causality note: The choice of a bidentate ligand like dppf creates a sterically demanding coordination sphere around the palladium center, which suppresses unwanted dehalogenation side reactions. Heat the mixture to 80°C[4].

-

Step 3: Reaction Monitoring (Self-Validation). Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 206/208, displaying a 1:1 isotopic pattern characteristic of bromine) completely disappears, and a new peak corresponding to the exact mass of the coupled product emerges. The persistence of the C-F bond is definitively confirmed by the lack of a -19 Da mass shift (which would indicate premature defluorination).

-

Step 4: Workup & Isolation. Cool the mixture to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To displace the C2-fluorine with a secondary amine nucleophile (e.g., morpholine).

-

Step 1: Nucleophile Preparation. Dissolve (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq) in a polar aprotic solvent like DMF or NMP. Add morpholine (2.5 eq). The excess amine serves as both the attacking nucleophile and the acid scavenger.

-

Step 2: SNAr Execution. Heat the reaction mixture to 80-100°C. Causality note: The enhanced reactivity of the 2-fluoropyridine system often precludes the need for stronger bases (like KOtBu) or transition metal catalysts, preserving the integrity of the C5-Br bond[3].

-

Step 3: Reaction Monitoring (Self-Validation). Monitor the reaction via 19F NMR of the crude reaction aliquot. This is a definitive self-validating step: the complete disappearance of the characteristic C2-F signal (typically resonating around -60 to -70 ppm) unequivocally confirms the total consumption of the starting material[3].

-

Step 4: Purification. Quench the reaction with water, extract with dichloromethane, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Orthogonal Reactivity Pathways (Visualization)

The following diagram maps the divergent synthetic pathways accessible from the (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold, highlighting its utility in multidirectional library synthesis.

Orthogonal reactivity pathways of (5-Bromo-2-fluoropyridin-4-yl)methanol in organic synthesis.

References

1.[1] BLD Pharm. "1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol". 2.[3] Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines". 3.[2] WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy". 4.[4] Benchchem. "5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4".

Sources

SMILES string and InChIKey for (5-Bromo-2-fluoropyridin-4-yl)methanol

Structural Cheminformatics and Synthetic Utility of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Technical Guide

Executive Summary

In modern medicinal chemistry and drug discovery, polyfunctionalized pyridine scaffolds are highly prized for their ability to serve as versatile building blocks. (5-Bromo-2-fluoropyridin-4-yl)methanol (CAS: 1227585-92-3) is a prime example of such a scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a strategic canvas for chemoselective functionalization. This guide provides an in-depth analysis of its structural cheminformatics, physicochemical properties, and field-proven methodologies for orthogonal functionalization.

Molecular Identity & Structural Cheminformatics

To effectively utilize this scaffold, one must first understand its digital and topological representations. These identifiers are critical for database querying, molecular modeling, and intellectual property documentation.

SMILES String Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (5-Bromo-2-fluoropyridin-4-yl)methanol is: C1=C(CO)C(Br)=CN=C1F

Causality of the String Topology:

-

C1 : Represents the C3 position of the pyridine ring, acting as the starting node for the ring closure.

-

=C(CO) : The C4 position, featuring a double bond from C3 and branching to the hydroxymethyl group (-CH2OH).

-

C(Br)=C : The C5 position bearing the bromine atom, followed by the unsubstituted C6 position.

-

N=C1F : The heteroaromatic nitrogen (N1) double-bonded to the C2 position, which bears the fluorine atom and connects back to C1 to close the aromatic system.

InChI and InChIKey Derivation

The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary structural representation[1]: InChI=1S/C6H5BrFNO/c7-5-3-9-6(8)1-4(5)2-10/h1,3,10H,2H2

-

Main Layer (c): Maps the heavy atom connectivity. For instance, c7-5 denotes the bromine (7) attached to the C5 position of the ring. 2-10 maps the exocyclic carbon (2) to the hydroxyl oxygen (10).

-

Hydrogen Layer (h): 1,3,10H,2H2 explicitly defines the hydrogen locations, confirming the presence of the primary alcohol (2H2 for the methylene, 10H for the hydroxyl) and the two aromatic protons.

The InChIKey is a 27-character SHA-256 hashed version of the InChI string, designed to facilitate web searching without the special characters that break standard search algorithms. While the exact hash is generated algorithmically by cheminformatics software, it serves as the ultimate digital fingerprint for this exact positional isomer.

Physicochemical Properties

Understanding the physical parameters of this molecule is essential for predicting its behavior in solvent systems and biological assays[2].

| Property | Value | Source / Derivation |

| Molecular Formula | C₆H₅BrFNO | Cheminformatics Derivation |

| Molecular Weight | 206.01 g/mol | Computed |

| Exact Mass | 204.95385 Da | PubChemLite[1] |

| Density | 1.762 ± 0.06 g/cm³ | Predicted[2] |

| Boiling Point | 303.8 ± 37.0 °C | Predicted[2] |

| Topological Polar Surface Area | 33.12 Ų | Computed[2] |

| LogP (Octanol/Water) | 1.47 | Predicted[2] |

Orthogonal Reactivity & Synthetic Pathways

The true value of (5-Bromo-2-fluoropyridin-4-yl)methanol lies in its orthogonal reactivity . The molecule possesses three distinct functional handles that can be manipulated independently without requiring complex protecting-group chemistry.

-

C5 Bromine (-Br): Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) into the C-Br bond.

-

C2 Fluorine (-F): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent ring nitrogen strongly withdraws electron density, making the C2 carbon highly electrophilic toward amines, alkoxides, and thiolates.

-

C4 Hydroxymethyl (-CH2OH): Can be selectively oxidized to an aldehyde (using MnO₂ or Dess-Martin periodinane) for subsequent reductive aminations, or converted into a leaving group (mesylate/halide) for aliphatic substitution[3].

Fig 1: Orthogonal reactivity pathways of the (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the practical utility of this scaffold, the following protocol outlines a self-validating methodology for a chemoselective Suzuki-Miyaura cross-coupling at the C5 position, leaving the C2-fluoro and C4-hydroxyl groups intact.

Objective: Couple phenylboronic acid to the C5 position.

Causality of Reagent Selection:

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand creates a sterically demanding, electron-rich palladium center. This facilitates rapid oxidative addition into the weaker C-Br bond while sterically precluding insertion into the stronger, less accessible C-F bond.

-

Base (Na₂CO₃): A mild inorganic base is chosen over strong bases (like KOtBu) to prevent premature deprotonation of the primary alcohol, which could lead to unwanted intramolecular cyclizations or intermolecular etherification.

-

Solvent (1,4-Dioxane/H₂O 4:1): The biphasic mixture ensures the solubility of the organic pyridine scaffold while providing the necessary aqueous environment to activate the boronic acid via transmetalation.

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

-

Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equiv, 2.5 mmol).

-

Solvent Introduction: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.

-

Degassing (Critical Step): Sparge the mixture with Argon gas for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive flow of Argon. Seal the flask.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 205.9/207.9 for isotopic Br) disappears, replaced by the product mass (m/z 204.1 for C₁₂H₁₀FNO).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.

Analytical Validation & Quality Control

For rigorous quality control of the starting material or synthesized derivatives, scientists must rely on orthogonal analytical techniques[3]:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of bromine in the starting material will present a distinct 1:1 isotopic doublet at m/z 205.9 and 207.9 [M+H]⁺. The disappearance of this doublet is the primary indicator of successful C5 functionalization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The starting material will show two distinct aromatic singlets (or finely split doublets due to long-range fluorine coupling) for the C3 and C6 protons. The methylene protons of the -CH2OH group will appear as a distinct doublet (coupling to the hydroxyl proton) or a singlet (if D₂O exchange is performed) around 4.5–4.8 ppm.

-

¹⁹F NMR: A critical tool for monitoring SNAr reactions at the C2 position. The starting material will exhibit a distinct fluorine signal (typically between -60 and -80 ppm relative to CFCl₃). The disappearance of this signal confirms complete substitution at the C2 position.

References

- Sigma-Aldrich. "CAS 1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol Product Page." Sigma-Aldrich Catalog.

- PubChemLite. "C6H5BrFNO - Explore." University of Luxembourg Cheminformatics.

- GuideChem. "(5-Bromo-2-fluoropyridin-4-yl)methanol 1228897-77-5 wiki - Kr." GuideChem Chemical Database.

- BLD Pharm. "1227585-92-3 | (5-Bromo-2-fluoropyridin-4-yl)methanol." BLD Pharmatech Documentation.

Sources

Advanced Solubility Profiling of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Mechanistic Guide for Process Chemistry

Executive Summary & Structural Profiling

(5-Bromo-2-fluoropyridin-4-yl)methanol (CAS: 1227585-92-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern—a halogenated, electron-deficient pyridine ring coupled with a protic hydroxymethyl group—creates a complex thermodynamic landscape for solvation[1].

Understanding the solubility profile of this intermediate is not merely a matter of trial and error; it requires a mechanistic analysis of its intermolecular forces.

-

The Pyridine Core: Typically a weak base and hydrogen-bond acceptor. However, the strongly electron-withdrawing fluorine at the C2 position significantly diminishes the Lewis basicity of the nitrogen atom via inductive effects.

-

The 5-Bromo Substituent: Adds significant lipophilicity and polarizability to the molecule, increasing the dispersion forces (

) required for solvation. -

The 4-Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA), dominating the molecule's interaction with polar solvents.

Thermodynamic Solvation Mechanism

The dissolution of (5-Bromo-2-fluoropyridin-4-yl)methanol is governed by the energetic penalty of disrupting its crystalline lattice versus the enthalpic gain of solute-solvent interactions. Because the molecule can self-associate via intermolecular hydrogen bonding (between the -OH group and the pyridine nitrogen of adjacent molecules), the solid-state lattice is relatively robust.

To achieve dissolution, a solvent must provide sufficient dipole-dipole interactions or hydrogen-bonding capacity to overcome this lattice energy.

Thermodynamic pathway of (5-Bromo-2-fluoropyridin-4-yl)methanol solvation.

Predictive Solubility via Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this intermediate, process chemists utilize Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces:

-

Dispersion Forces (

): Driven by the polarizable bromine atom and the aromatic ring. -

Polarity (

): Driven by the permanent dipoles of the C-F bond and the pyridine nitrogen. -

Hydrogen Bonding (

): Driven exclusively by the hydroxymethyl group.

Based on group contribution methods for halogenated pyridines[3], the estimated HSP values for (5-Bromo-2-fluoropyridin-4-yl)methanol are approximately

Quantitative Solubility Profile

Based on the HSP predictive model and empirical trends for analogous halogenated pyridine-methanols, the following table summarizes the estimated solubility profile across standard organic solvent classes at 25°C.

| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL | Excellent H-bond acceptors; perfectly match the |

| Ethers | THF, 2-MeTHF, Dioxane | 30 - 60 mg/mL | Moderate polarity; the ether oxygen acts as a sufficient H-bond acceptor for the hydroxymethyl group. |

| Polar Protic | Methanol, Ethanol, IPA | 20 - 50 mg/mL | Good solubility due to reciprocal H-bonding, though competitive solvent-solvent interactions slightly reduce capacity. |

| Chlorinated | Dichloromethane (DCM) | 10 - 30 mg/mL | High dispersion forces ( |

| Aromatic | Toluene, Xylene | < 5 mg/mL | Poor solubility; lacks the H-bonding capacity required to disrupt the solid-state lattice. |

| Aliphatic | Heptane, Hexane | < 1 mg/mL | Very poor solubility; extreme mismatch in polarity and hydrogen bonding parameters. |

| Aqueous | Water | < 1 mg/mL | Despite the -OH group, the highly lipophilic, halogenated aromatic core dominates, rendering it hydrophobic. |

Standardized Experimental Protocol: The Isothermal Shake-Flask Method

To empirically validate the solubility of (5-Bromo-2-fluoropyridin-4-yl)methanol for specific process chemistry applications (e.g., crystallization scale-up), the Isothermal Shake-Flask Method is the gold standard[5].

This protocol is a self-validating system: by ensuring an excess of solid is present at all times, the system guarantees that true thermodynamic equilibrium (saturation) has been reached, rather than a transient kinetic state.

Step-by-Step Methodology

-

Solid Dispensing: Weigh an excess amount of (5-Bromo-2-fluoropyridin-4-yl)methanol (e.g., 200 mg) into a 4 mL glass vial. Causality: Excess solid is mandatory to maintain a driving force for saturation and to visually confirm that the solubility limit has been exceeded[6].

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

-

Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is typically sufficient for small molecules to reach thermodynamic equilibrium between the solid lattice and the solvated state[7].

-

Phase Separation (Critical Step): Remove the vial and allow the suspension to settle for 2 hours. Carefully extract 0.5 mL of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration prevents the aspiration of micro-crystals. Quantifying suspended solids will result in a falsely elevated solubility value[8].

-

Dilution & Quantification: Dilute the filtered aliquot by a known factor (e.g., 1:100) using the HPLC mobile phase. Quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve of the API standard[9].

Isothermal shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Implications

The solubility profile directly dictates the synthetic utility of (5-Bromo-2-fluoropyridin-4-yl)methanol:

-

Cross-Coupling Reactions: The bromine atom at C5 is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings[10]. Because these reactions often require basic aqueous conditions mixed with an organic phase, THF or 1,4-Dioxane are the optimal choices. They provide high solubility for the intermediate while maintaining miscibility with aqueous base.

-

Nucleophilic Aromatic Substitution (

): The fluorine at C2 is highly activated for displacement by nucleophiles (e.g., amines). For these reactions, DMF or DMSO are preferred. Not only do they exhibit the highest absolute solubility for the intermediate (>100 mg/mL), but their polar aprotic nature accelerates the

References

-

National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PMC. Available at: [Link]

-

University of Bristol Research Portal. "Synthesis of pyridine-based conjugated microporous polymers for CO₂ capture and conversion". Bristol Research. Available at: [Link]

Sources

- 1. CAS 1227585-92-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. WO2024179934A1 - Composition - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

Methodological & Application

Scalable Synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol: A Guide for Medicinal Chemistry and Process Development

Introduction: The Significance of (5-Bromo-2-fluoropyridin-4-yl)methanol in Modern Drug Discovery

(5-Bromo-2-fluoropyridin-4-yl)methanol is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization, makes it a valuable intermediate for pharmaceutical and agrochemical research. The development of robust and scalable synthetic protocols for this compound is therefore of paramount importance to support the progression of novel chemical entities from discovery to clinical development.

This technical guide presents two distinct and scalable synthetic routes for the preparation of (5-Bromo-2-fluoropyridin-4-yl)methanol. Each protocol has been designed with a focus on efficiency, scalability, and the use of readily available starting materials and reagents. The underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions are discussed in detail to provide researchers with a comprehensive understanding of the synthetic strategies.

Synthetic Strategy Overview: Two Convergent Pathways

Two primary synthetic strategies are detailed herein, each commencing from readily available precursors and converging to the target molecule, (5-Bromo-2-fluoropyridin-4-yl)methanol.

-

Protocol 1: Formylation of 5-Bromo-2-fluoropyridine followed by Selective Reduction. This route leverages the direct introduction of a formyl group onto the pyridine ring, followed by a chemoselective reduction to the desired alcohol. This approach is advantageous due to its convergency and the use of mild and highly selective reducing agents in the final step.

-

Protocol 2: Synthesis and Reduction of a 5-Bromo-2-fluoro-isonicotinic Acid Derivative. This alternative pathway involves the initial formation of a carboxylic acid at the 4-position of the pyridine ring, which is subsequently reduced to the primary alcohol. This method offers an alternative for process optimization and may be preferable depending on the availability of starting materials and specific large-scale manufacturing capabilities.

Protocol 1: Formylation and Selective Reduction Pathway

This protocol outlines a three-step synthesis commencing with the commercially available 2-aminopyridine. The key transformations are a bromination, a fluoro-deamination via a Sandmeyer-type reaction, a Vilsmeier-Haack formylation, and a final selective reduction of the aldehyde.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group directs the electrophilic substitution to the 5-position.

-

Reaction Scheme:

-

2-Aminopyridine is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

-

-

Detailed Protocol:

-

To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, slowly add N-Bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.

-

Step 2: Synthesis of 5-Bromo-2-fluoropyridine

This transformation is achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

-

Reaction Scheme:

-

2-Amino-5-bromopyridine undergoes diazotization followed by treatment with a fluoride source.

-

-

Detailed Protocol:

-

Caution: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This reaction should be performed in a specialized fluoropolymer reaction vessel with appropriate safety precautions.

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous hydrogen fluoride (HF)-pyridine solution at -15 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -10 °C.

-

After the addition is complete, stir the reaction mixture for 1 hour at -10 °C.

-

Carefully warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and carefully quench by pouring it onto ice.

-

Neutralize with a base such as potassium carbonate and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain 5-bromo-2-fluoropyridine.[1][2]

-

Step 3: Synthesis of 5-Bromo-2-fluoropyridine-4-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

-

Reaction Scheme:

-

5-Bromo-2-fluoropyridine is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

-

Detailed Protocol:

-

In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add 5-bromo-2-fluoropyridine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide to a pH of 7-8.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-fluoropyridine-4-carbaldehyde.

-

Step 4: Synthesis of (5-Bromo-2-fluoropyridin-4-yl)methanol by Selective Reduction

The final step is the selective reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and cost-effective reducing agent suitable for large-scale synthesis.[6][7]

-

Reaction Scheme:

-

The aldehyde is reduced using sodium borohydride in a protic solvent.

-

-

Detailed Protocol:

-

Dissolve 5-bromo-2-fluoropyridine-4-carbaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-Bromo-2-fluoropyridin-4-yl)methanol as a solid.

-

Caption: Synthetic workflow for Protocol 1.

Protocol 2: Carboxylic Acid Reduction Pathway

This alternative route proceeds through a carboxylic acid intermediate, which is then reduced to the target alcohol. This pathway may offer advantages in terms of purification of intermediates and availability of starting materials.

Step 1: Synthesis of 5-Bromo-2-fluoro-isonicotinic acid

This key intermediate can be prepared via several methods. One scalable approach involves the oxidation of a suitable 4-substituted precursor. For the purpose of this protocol, we will assume the availability of 5-bromo-2-fluoro-4-picoline, which can be synthesized from 2-amino-4-picoline.

-

Reaction Scheme:

-

Oxidation of 5-bromo-2-fluoro-4-picoline using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

-

Detailed Protocol:

-

To a solution of 5-bromo-2-fluoro-4-picoline (1.0 eq) in a mixture of water and pyridine, heat the mixture to reflux.

-

Slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over several hours, maintaining the reflux.

-

After the addition is complete, continue to reflux for an additional 4-6 hours until the purple color disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Wash the filter cake with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 5-bromo-2-fluoro-isonicotinic acid.

-

Step 2: Esterification of 5-Bromo-2-fluoro-isonicotinic acid

Esterification of the carboxylic acid facilitates the subsequent reduction step, as esters are generally more readily reduced than the corresponding carboxylic acids by certain hydride reagents.

-

Reaction Scheme:

-

Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid.

-

-

Detailed Protocol:

-

Suspend 5-bromo-2-fluoro-isonicotinic acid (1.0 eq) in an excess of methanol or ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the corresponding ester.

-

Step 3: Reduction of the Ester to (5-Bromo-2-fluoropyridin-4-yl)methanol

The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Reaction Scheme:

-

Reduction of the methyl or ethyl ester with LiAlH₄.

-

-

Detailed Protocol:

-

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of the methyl or ethyl ester of 5-bromo-2-fluoro-isonicotinic acid (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-Bromo-2-fluoropyridin-4-yl)methanol.

-

Caption: Synthetic workflow for Protocol 2.

Data Summary and Comparison of Protocols

The following table provides a comparative summary of the two protocols, with typical (expected) quantitative data for each step. This data is intended to be representative and may vary depending on the specific reaction scale and optimization.

| Step | Protocol 1: Formylation & Reduction | Typical Yield | Protocol 2: Carboxylic Acid Reduction | Typical Yield |

| Intermediate 1 Synthesis | 2-Amino-5-bromopyridine | 85-95% | 5-Bromo-2-fluoro-isonicotinic acid | 60-75% |

| Intermediate 2 Synthesis | 5-Bromo-2-fluoropyridine | 60-70% | Methyl 5-bromo-2-fluoro-isonicotinate | 90-98% |

| Intermediate 3 Synthesis | 5-Bromo-2-fluoropyridine-4-carbaldehyde | 50-65% | - | - |

| Final Product Synthesis | Reduction with NaBH₄ | 90-98% | Reduction with LiAlH₄ | 85-95% |

| Overall Estimated Yield | 23-41% | 46-67% | ||

| Key Reagents | NBS, HF-Py, NaNO₂, POCl₃, DMF, NaBH₄ | KMnO₄, H₂SO₄, MeOH, LiAlH₄ | ||

| Scalability Considerations | Vilsmeier-Haack can be exothermic. Use of HF requires specialized equipment. | Oxidation with KMnO₄ can be challenging to scale. LiAlH₄ requires strict anhydrous conditions. |

Conclusion and Recommendations

Both protocols presented in this guide offer viable and scalable routes to (5-Bromo-2-fluoropyridin-4-yl)methanol.

-

Protocol 1 is a more convergent approach, but the use of anhydrous hydrogen fluoride in the fluoro-deamination step requires specialized equipment and stringent safety protocols. The Vilsmeier-Haack reaction is generally robust but may require optimization for this specific substrate.

-

Protocol 2 may offer a higher overall yield and avoids the use of anhydrous HF if a suitable starting material is available. However, the large-scale oxidation with potassium permanganate can present challenges in terms of workup and waste disposal. The use of lithium aluminum hydride also necessitates careful handling and anhydrous conditions.

The choice between these two protocols will depend on the specific capabilities of the laboratory or manufacturing facility, the cost and availability of starting materials, and the desired scale of production. It is recommended that both routes be evaluated at the laboratory scale to determine the most efficient and practical method for a given application.

References

-

Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes using Sodium Borohydride and Pyridine. Synthetic Communications, 12(11), 839-846. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Suzuki coupling reaction conditions using (5-Bromo-2-fluoropyridin-4-yl)methanol

An Application Guide to Suzuki-Miyaura Coupling Using (5-Bromo-2-fluoropyridin-4-yl)methanol

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly within the pharmaceutical and materials science sectors.[2]

This guide focuses on the application of the Suzuki coupling for a highly valuable and functionalized building block: (5-Bromo-2-fluoropyridin-4-yl)methanol . Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[4] The specific substitution pattern of this reagent offers a distinct synthetic advantage. The bromine atom at the 5-position serves as the reactive handle for palladium-catalyzed cross-coupling, while the fluorine atom at the 2-position and the methanol group at the 4-position can be retained for subsequent functionalization or to modulate the physicochemical properties of the final molecule.[4][5] Understanding the optimal conditions for engaging the bromo-substituent selectively is therefore critical for its effective use in drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[2][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

-

Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, (5-Bromo-2-fluoropyridin-4-yl)methanol. This step forms a square planar 16-electron Pd(II) complex.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2] For bromopyridines, this step is typically efficient.

-

Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide ligand.[8]

-

Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new C-C bond and the desired biaryl product. In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][6]

Protocol: Suzuki Coupling of (5-Bromo-2-fluoropyridin-4-yl)methanol with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of (5-Bromo-2-fluoropyridin-4-yl)methanol. Optimization of the ligand, base, or solvent may be necessary for different boronic acid coupling partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (5-Bromo-2-fluoropyridin-4-yl)methanol | >97% | BLDpharm | Starting electrophile.[10] |

| Phenylboronic Acid | >98% | Sigma-Aldrich | Coupling partner. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Palladium precursor. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Sigma-Aldrich | Bulky electron-rich phosphine ligand. |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Acros Organics | Base for boronic acid activation. |

| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |

| Deionized Water | N/A | In-house | Co-solvent. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Nitrogen or Argon Gas | High Purity | Airgas | For creating an inert atmosphere. |

Experimental Workflow

Step-by-Step Procedure

-

Inert Atmosphere Setup : Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition : To the flask, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Catalyst Addition : In a separate vial, weigh out Pd(OAc)₂ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%). Quickly add the catalyst and ligand to the reaction flask.

-

Rationale: Pre-weighing the catalyst and ligand minimizes their exposure to air. Using a bulky, electron-rich phosphine ligand like XPhos is often crucial for coupling heteroaryl halides, as it promotes the oxidative addition step and stabilizes the catalytic species.[6]

-

-

Solvent Addition : Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed beforehand by sparging with nitrogen or argon for 20-30 minutes.

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up :

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, (2-fluoro-5-phenylpyridin-4-yl)methanol.

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (oxidized); Poor choice of base/solvent; Low reaction temperature. | Ensure rigorous inert conditions. Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[13] Try alternative solvents (e.g., Toluene, THF, DMF).[2] Increase temperature slightly. |

| Dehalogenation | Presence of protic sources or hydride impurities leading to reduction of the C-Br bond. | Use a non-protic base (e.g., CsF). Ensure solvents are truly anhydrous if running a water-free reaction. Minimize reaction time once the starting material is consumed.[1] |

| Homocoupling | Formation of Ar-Ar and Ar'-Ar' products, often due to oxygen exposure. | Improve degassing of solvents and ensure a robust inert atmosphere. Use a lower catalyst loading. |

| Protodeboronation | Cleavage of the C-B bond of the boronic acid, especially at high temperatures. | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature if possible. Use the boronic acid in a slight excess (1.1-1.5 eq). |

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile method for the functionalization of (5-Bromo-2-fluoropyridin-4-yl)methanol, enabling the synthesis of a diverse array of substituted 2-fluoropyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous inert conditions, researchers can achieve high yields of the desired coupled products. The protocol and troubleshooting guide presented here offer a robust starting point for scientists and drug development professionals aiming to leverage this valuable building block in their synthetic campaigns.

References

-

Jana, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis, 451, 195-203. Available at: [Link]

-

Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

-

Carrow, B. P., & Nozaki, K. (2014). The Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 19(6), 7988-8001. Available at: [Link]

-

Gérardy, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5493–5496. Available at: [Link]

-

Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

-

Zhang, S., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Stanford University. (2014). The Suzuki Reaction. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5, 82097-82111. Available at: [Link]

-

PubChem. (n.d.). (5-Bromopyridin-2-yl)(4-fluorophenyl)methanol. Available at: [Link]

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. ossila.com [ossila.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 1227585-92-3|(5-Bromo-2-fluoropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 5-Bromo-2-fluoropyridine Derivatives

An Application Guide to the Selective Oxidation of (5-Bromo-2-fluoropyridin-4-yl)methanol

The (5-Bromo-2-fluoropyridin-4-yl)methanol scaffold and its oxidized derivatives, the corresponding aldehyde and carboxylic acid, are pivotal building blocks in modern chemical synthesis. The parent 5-Bromo-2-fluoropyridine structure is a key component in numerous Active Pharmaceutical Ingredients (APIs), including inhibitors for neuropeptide receptors and the main protease of SARS-CoV-2.[1][2] Its unique electronic properties also make it an ideal building block for advanced semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[1][2]

The ability to selectively oxidize the 4-methanol group to either an aldehyde (a reactive handle for C-C bond formation) or a carboxylic acid (a key functional group for amide couplings and salt formation) is critical for leveraging this scaffold in drug discovery and materials science. This guide provides a detailed technical overview, field-proven protocols, and a decision-making framework for the controlled oxidation of (5-Bromo-2-fluoropyridin-4-yl)methanol.

Part 1: Selective Oxidation to 5-Bromo-2-fluoropyridine-4-carbaldehyde

The primary challenge in oxidizing (5-Bromo-2-fluoropyridin-4-yl)methanol to the aldehyde is preventing over-oxidation to the more thermodynamically stable carboxylic acid.[3] The selection of a mild and selective oxidizing agent is therefore paramount. The electron-deficient nature of the pyridine ring can influence the reactivity of the benzylic-type alcohol, a factor that must be considered when selecting a method.

Decision Workflow for Aldehyde Synthesis

This workflow assists in selecting the optimal oxidation strategy based on common laboratory constraints and substrate sensitivities.

Caption: Workflow for selecting an aldehyde oxidation method.

Recommended Oxidation Protocols for Aldehyde Synthesis

| Method | Key Features | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | Hypervalent iodine reagent.[4] | Very mild, neutral pH, high chemoselectivity, short reaction times, and easy workup.[4][5] Avoids toxic heavy metals.[4] | Stoichiometric amounts of reagent are required. |

| Swern Oxidation | Activated DMSO oxidation.[6] | Excellent for sensitive substrates due to mild conditions.[6] Aldehydes do not over-oxidize.[7][8] | Requires cryogenic temperatures (-78 °C). Produces volatile, malodorous dimethyl sulfide.[6] |

| **Manganese Dioxide (MnO₂) ** | Heterogeneous oxidation.[9] | Mild and selective for activated alcohols (like pyridyl methanols).[10][11] The catalyst can often be filtered off. | Requires a large excess of reagent (often >10 equivalents). Yields can be variable depending on the activation state of the MnO₂.[9] |

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its reliability and mild reaction conditions, which are well-suited for complex and sensitive molecules.[5]

Rationale: DMP operates at room temperature and neutral pH, minimizing the risk of side reactions or degradation of the acid-labile functionalities.[4] Its high chemoselectivity ensures that other sensitive groups are tolerated.

Step-by-Step Protocol:

-

Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. The mixture may become a milky suspension.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 0.5 - 3 hours.[12]

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce excess DMP). Stir vigorously until the solid dissolves and the two layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel.

Part 2: Oxidation to 5-Bromo-2-fluoropyridine-4-carboxylic Acid

For the synthesis of the carboxylic acid, a stronger oxidizing agent or more forcing conditions are required to ensure the complete conversion of the primary alcohol. The intermediate aldehyde is formed first, which is then further oxidized.[13]

Reaction Pathway for Carboxylic Acid Synthesis

Caption: General pathway for alcohol to carboxylic acid oxidation.

Recommended Oxidation Protocols for Carboxylic Acid Synthesis

| Method | Key Features | Advantages | Disadvantages |

| Jones Oxidation | Chromic acid (CrO₃ in H₂SO₄/acetone).[14] | Powerful, fast, and relatively inexpensive method for converting primary alcohols directly to carboxylic acids.[14][15] | Highly acidic and uses carcinogenic chromium(VI) reagents, posing significant toxicity and disposal issues.[15] |

| Potassium Permanganate (KMnO₄) | Strong, classic oxidant.[16] | Inexpensive and powerful. Effective over a wide pH range. | Can be difficult to control, potentially leading to cleavage of other bonds if not performed carefully. Reactions can be highly exothermic.[17] |

| TEMPO/NaOCl/NaClO₂ | Two-step, one-pot metal-free oxidation.[18] | Environmentally benign alternative to heavy metal oxidants. Very high yields and compatible with many sensitive functional groups.[18][19] | Requires careful control of stoichiometry and pH. |

| Ruthenium-Catalyzed Oxidation | Catalytic RuCl₃ or other complexes with a co-oxidant.[20] | Uses only a catalytic amount of the metal. Can be highly selective under mild conditions.[20][21] | Ruthenium catalysts can be expensive. |

Protocol 2: Jones Oxidation

This protocol describes a classic but potent method for achieving full oxidation in a single step. Extreme caution is required due to the use of carcinogenic Cr(VI).

Rationale: The Jones reagent is a powerful oxidant that rapidly converts primary alcohols to carboxylic acids.[22][23] The reaction is typically performed in acetone, which helps to moderate the reactivity and is easily removed.[24]

Step-by-Step Protocol:

-

Setup: In a flask equipped with a magnetic stir bar and a dropping funnel, dissolve (5-Bromo-2-fluoropyridin-4-yl)methanol (1.0 eq) in acetone. Cool the flask in an ice-water bath.

-

Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, then slowly adding concentrated sulfuric acid while cooling.

-

Addition: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol at 0-5 °C. A reddish-brown precipitate will form. The color of the solution will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[25]

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates full consumption of the starting material.

-

Quenching: Quench the excess oxidant by the careful dropwise addition of isopropanol until the orange color disappears completely and the solution remains green.

-

Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude carboxylic acid can be purified by crystallization or by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.

References

- Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks.

- Dess–Martin Periodinane. (n.d.). Merck Millipore.

- 5-Bromo-2-fluoropyridine | 766-11-0. (n.d.). ChemicalBook.

- Dess-Martin periodinane 97 87413-09-0. (n.d.). Sigma-Aldrich.

- 10.6: Oxidation Reactions of Alcohols. (2019, September 3). Chemistry LibreTexts.

- Dess–Martin oxid

- HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIV

- Jones oxid

- Jones Oxid

- Swern Oxidation: Reaction Mechanism, Steps & Key Examples. (n.d.). Vedantu.

- Jones Oxid

- Swern oxid

- Swern Oxid

- Dess-Martin Oxid

- Jones oxidation. (2019, July 11). Sciencemadness Wiki.

- 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. (n.d.). Ossila.

- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.).

- CN105601559A - Synthetic method for 2-pyridylaldehyde. (n.d.).

- Jones Oxidation. (n.d.). Thermo Fisher Scientific - ZA.

- Oxidation by permanganate: synthetic and mechanistic aspects. (2008, October 21). NIT Rourkela.

- A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). PMC.

- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.

- Dehydrogenation of Alcohols to Carboxylic Acid Catalyzed by in Situ-Generated Facial Ruthenium-CPP Complex | The Journal of Organic Chemistry. (2019, June 25).

- Manganese Dioxide, MnO2. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. (2013, August 5). TSI Journals.

- Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxid

- Oxidation of Alcohols. (2023, April 18). YouTube.

- 19.6: Oxidation of alcohols and aldehydes. (2020, July 1). Chemistry LibreTexts.

- Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.

- Alcohol oxid

- A Sustainable Ruthenium(III)

- Permanganate oxidation of methanol. (2011, July 20). Sciencemadness.

Sources

- 1. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin Periodinane [merckmillipore.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 8. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 14. Jones Oxidation [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sciencemadness Discussion Board - Permanganate oxidation of methanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 20. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]

- 21. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 22. Jones oxidation - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Jones Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

Application Notes and Protocols: A Guide to the Derivatization of Hydroxymethyl Groups in Pyridine Analogs

Introduction: The Strategic Importance of Hydroxymethylpyridine Derivatization in Drug Discovery

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] Pyridine derivatives are prevalent in a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[3] The strategic modification of pyridine analogs allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing their binding affinity, selectivity, and overall pharmacokinetic profiles.[3][4]

The hydroxymethyl group (–CH₂OH) on a pyridine ring is a particularly versatile functional handle for chemical modification.[5] Its primary alcohol nature allows for a diverse range of chemical transformations, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the key strategies for derivatizing the hydroxymethyl group in pyridine analogs, complete with detailed, field-proven protocols and the underlying chemical principles.

Core Derivatization Strategies

The primary alcohol of the hydroxymethyl group can be converted into a variety of other functional groups through several key reaction classes:

-

Esterification: Formation of an ester linkage (–CH₂OC(O)R).

-

Etherification: Creation of an ether bond (–CH₂OR).

-

Oxidation: Conversion to an aldehyde (–CHO) or carboxylic acid (–COOH).

-

Nucleophilic Substitution: Replacement of the hydroxyl group (after activation) with other functionalities.[6]

The choice of strategy depends on the desired final compound and the overall synthetic route. For instance, converting the hydroxyl to a better leaving group is often the first step for nucleophilic substitution reactions.[6]

Section 1: Esterification of Hydroxymethylpyridines

Esterification is a fundamental transformation that introduces a wide range of functionalities, impacting properties like lipophilicity and metabolic stability. This can be achieved through several methods, most commonly by reaction with carboxylic acids or their activated derivatives.[7]

Principle of Acid-Catalyzed Esterification (Fischer Esterification)

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[8] The reaction is reversible, and often requires removal of water to drive the equilibrium towards the product.

Protocol: Fischer Esterification of 3-Pyridinemethanol

This protocol details the synthesis of methyl 3-pyridinecarboxylate, a common building block.

Materials:

-

3-Hydroxymethylpyridine

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

To a suspension of 3-hydroxy-2-pyridinecarboxylic acid (1.0 eq.) in methanol (0.5 M), slowly add concentrated sulfuric acid (3.0 eq.) at 0 °C.[9]

-

Stir the reaction mixture under reflux for 6 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.[9]

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the pH reaches approximately 8.5.[9]

-

Extract the aqueous layer with an appropriate organic solvent (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel.

Expert Insight: The choice of acid catalyst and reaction temperature can significantly influence the reaction rate and yield. For substrates sensitive to strong acids, milder conditions or alternative esterification methods should be considered.

Alternative: Acylation with Acid Chlorides or Anhydrides

A more reactive approach involves the use of acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Section 2: Etherification of Hydroxymethylpyridines

The formation of an ether linkage can significantly alter the polarity and hydrogen bonding capacity of a molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.[10]

Principle of Williamson Ether Synthesis

This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[10][11] For the derivatization of hydroxymethylpyridine, the pyridine-containing alcohol is typically deprotonated first.

Protocol: Williamson Ether Synthesis with (Pyridin-3-yl)methanol

This protocol describes the synthesis of 3-(prop-2-yn-1-yloxymethyl)pyridine.

Materials:

-

5-(hydroxy)picolinaldehyde

-

Potassium Carbonate (K₂CO₃)

-

Propargyl bromide (80% in toluene)

-

Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

Add potassium carbonate (1.05 eq.) to a solution of 5-(hydroxy)picolinaldehyde (1.0 eq.) in DMF.[12]

-

Add propargyl bromide (1.05 eq.) to the reaction mixture via syringe.[12]

-

Fit the flask with a condenser and stir the solution at 100°C for 4 hours.[12]

-

Allow the reaction to cool to room temperature and stir for an additional hour.[12]

-

Remove the solvent under reduced pressure.[12]

-

Take up the crude solid in chloroform and filter. Repeat this process two more times.[12]

-

Remove the chloroform from the filtrate under reduced pressure to yield the product.[12]

Data Presentation: Williamson Ether Synthesis Conditions

| Parameter | Value | Reference |

| Base | Potassium Carbonate (K₂CO₃) | [12] |

| Solvent | Dimethylformamide (DMF) | [12] |

| Temperature | 100 °C | [12] |